

# The Genesis and Evolution of Phthalazin-1-ylhydrazone Compounds: A Technical Guide

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## Compound of Interest

Compound Name: *Keto-D-fructose phthalazin-1-ylhydrazone*

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## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of phthalazin-1-ylhydrazone compounds. It delves into the seminal synthetic methodologies, explores the diverse pharmacological activities, and presents key quantitative data to facilitate comparative analysis. Detailed experimental protocols for the synthesis of representative compounds are provided, alongside visualizations of critical signaling pathways implicated in their mechanism of action. This document serves as an in-depth resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery, with a particular focus on nitrogen-containing heterocyclic scaffolds.

## Discovery and Historical Development

The journey of phthalazin-1-ylhydrazone compounds began with the exploration of phthalazine derivatives in the mid-20th century. A pivotal moment in this history was the synthesis of hydralazine (1-hydrazinophthalazine). Initially investigated for its potential antimalarial properties, researchers at Ciba unexpectedly discovered its potent vasodilatory effects.<sup>[1]</sup> This serendipitous finding redirected research efforts, leading to the development of hydralazine as an antihypertensive agent.<sup>[1]</sup> The first process for preparing hydralazine was reported in a U.S. patent filed in 1945 and granted in 1949, marking a significant milestone in the history of these compounds.<sup>[1][2]</sup> This initial synthesis involved the reaction of 1-chlorophthalazine with

hydrazine hydrate.[3][4] Following its approval by the FDA in 1953, hydralazine became one of the first orally active antihypertensive drugs, revolutionizing the treatment of high blood pressure.[1][2]

The success of hydralazine spurred further investigation into the phthalazine core, leading to the synthesis and evaluation of a vast array of derivatives, including a wide range of phthalazin-1-ylhydrazones and their cyclic analogs, phthalazinones.[5][6] Over the decades, research has unveiled a broad spectrum of biological activities for this class of compounds, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, establishing the phthalazinone scaffold as a privileged structure in medicinal chemistry.[7][8]

## Synthetic Methodologies: Experimental Protocols

The synthesis of phthalazin-1-ylhydrazone and related phthalazinone derivatives can be achieved through various chemical reactions. Below are detailed protocols for the synthesis of key intermediates and final compounds.

### Synthesis of 4-Benzyl-2H-phthalazin-1-one

This protocol describes a fundamental synthesis of a phthalazinone derivative.

Reaction:

Procedure:

A mixture of 2-benzoylbenzoic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 ml) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered off. The crude product is recrystallized from ethanol to yield 4-benzyl-2H-phthalazin-1-one.[9]

### Synthesis of 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide

This protocol details the synthesis of a key hydrazide intermediate.

Reaction:

Procedure:

A mixture of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3.36 g, 0.01 mol) and hydrazine hydrate (0.5 ml, 0.01 mol) in ethanol (30 ml) is refluxed for 6 hours. The solid that separates upon cooling is filtered and recrystallized from ethanol to give the desired propanehydrazide.<sup>[9]</sup>

## Synthesis of Phthalazin-1-ylhydrazones from Hydrazides

This protocol outlines the final step to generate hydrazone derivatives.

Reaction:

Procedure:

The 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide is condensed with various aldehydes to yield the corresponding hydrazone derivatives.<sup>[9][10]</sup>

## Synthesis of 1-Hydrazinophthalazine (Hydralazine)

This protocol describes the historical synthesis of hydralazine.

Reaction:

Procedure:

1-Chlorophthalazine is prepared from phthalazinone by reacting it with phosphorus oxychloride. The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate in an aqueous or alcoholic medium to produce hydralazine base.<sup>[3][11]</sup> The base can then be converted to its hydrochloride salt.<sup>[3][11]</sup>

## Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of various phthalazin-1-ylhydrazone and phthalazinone derivatives.

Table 1: Anticancer Activity of Phthalazinone Derivatives

Compound	Cell Line	IC50 (μM)	Reference
11c	A549 (Lung Carcinoma)	0.097	[12]
Olaparib (Reference)	A549 (Lung Carcinoma)	0.139	[12]
9c	HCT-116 (Colon Carcinoma)	1.58	[9][10]
12b	HCT-116 (Colon Carcinoma)	0.32	[9][10]
13c	HCT-116 (Colon Carcinoma)	0.64	[9][10]
Sorafenib (Reference)	HCT-116 (Colon Carcinoma)	2.93	[9][10]
2g	MCF-7 (Breast Cancer)	0.15	[13]
4a	MCF-7 (Breast Cancer)	0.12	[13]
2g	HepG2 (Liver Cancer)	0.18	[13]
4a	HepG2 (Liver Cancer)	0.09	[13]
3f	HepG2 (Liver Cancer)	0.17	[14]
3f	MCF-7 (Breast Cancer)	0.08	[14]

Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives

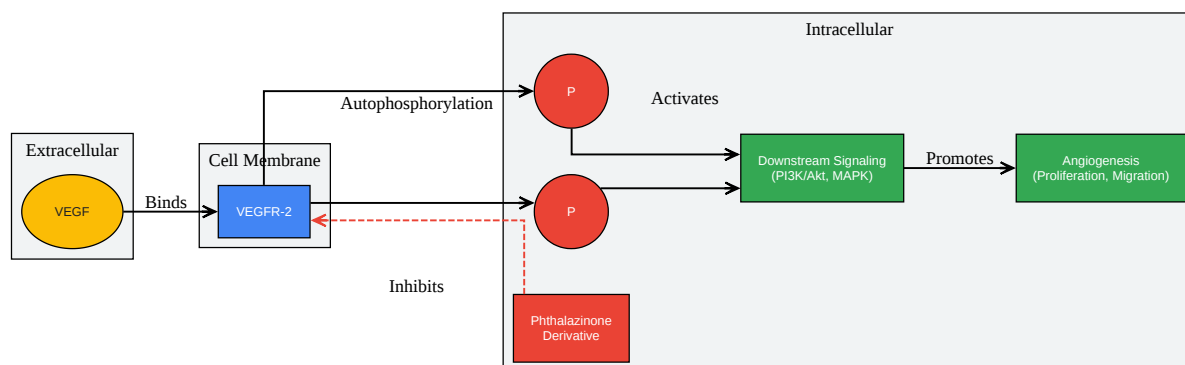
Compound	VEGFR-2 IC50 (μM)	Reference
12b	17.8	<a href="#">[9]</a> <a href="#">[10]</a>
Sorafenib (Reference)	32.1	<a href="#">[9]</a> <a href="#">[10]</a>
2g	0.148	<a href="#">[13]</a>
4a	0.196	<a href="#">[13]</a>
3f	0.0557	<a href="#">[14]</a>
12b	4.4	<a href="#">[15]</a> <a href="#">[16]</a>
12c	2.7	<a href="#">[15]</a> <a href="#">[16]</a>
13c	2.5	<a href="#">[15]</a> <a href="#">[16]</a>

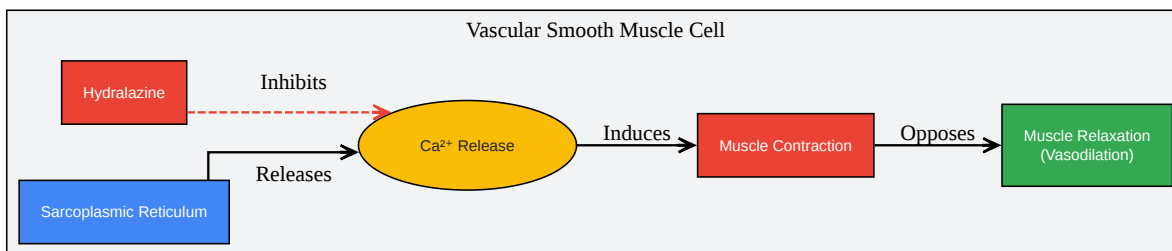
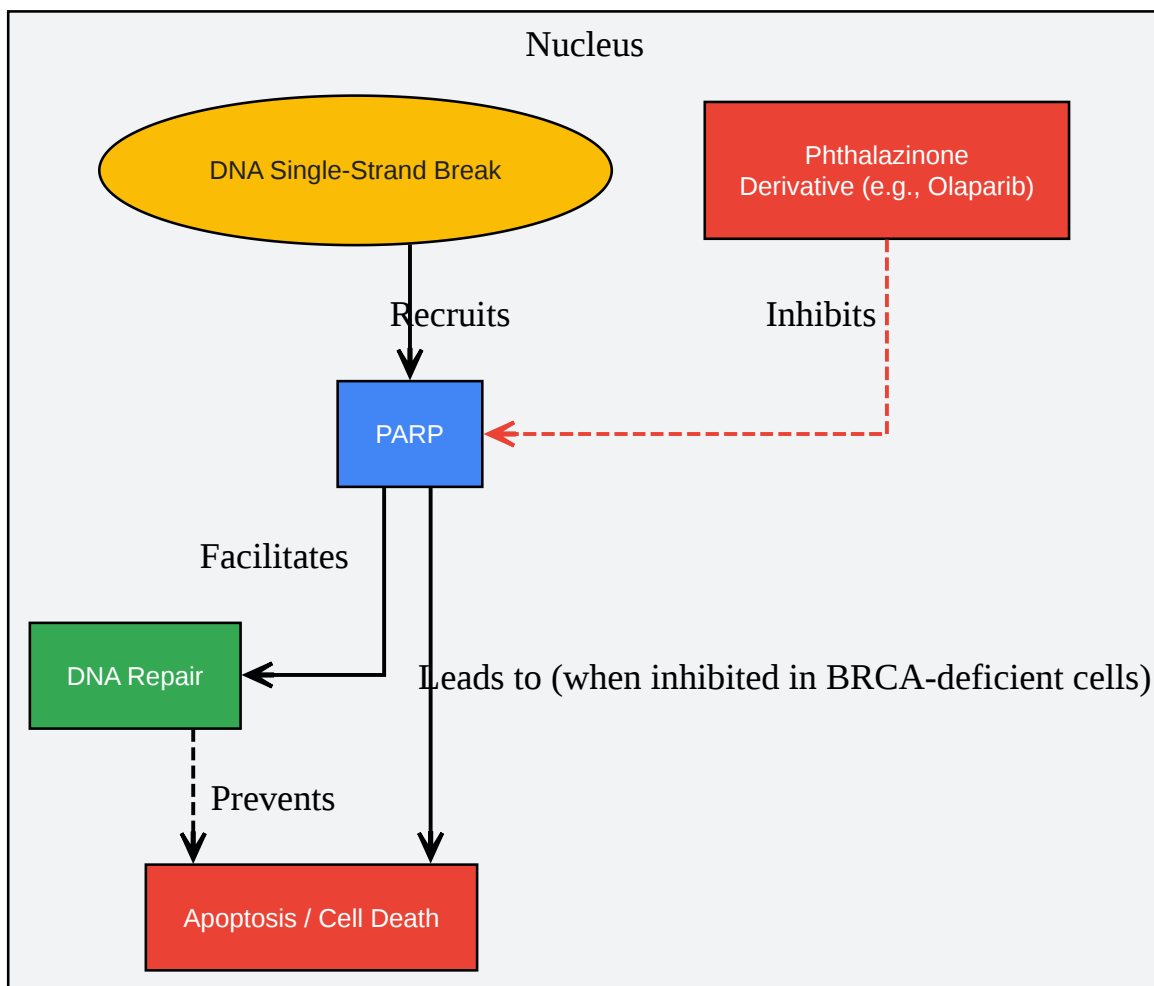
## Signaling Pathways and Mechanisms of Action

Phthalazin-1-ylhydrazones and its derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling pathways.

### Anticancer Activity via VEGFR-2 Inhibition

Several phthalazinone derivatives have demonstrated potent anticancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.[\[14\]](#)





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